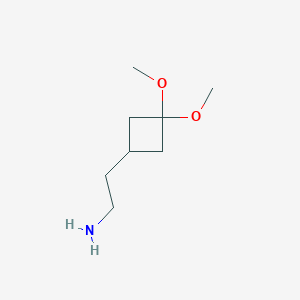

2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

Description

Cyclobutane Derivatives in Organic Chemistry Research

Cyclobutane derivatives have garnered substantial attention in organic chemistry due to their unique structural and electronic properties. The cyclobutane ring, characterized by its puckered conformation and elongated C−C bonds (1.56 Å), introduces steric strain (26.3 kcal/mol) that influences reactivity and molecular interactions. These features enable cyclobutanes to serve as conformational restrictors, metabolic stability enhancers, and aryl isosteres in drug design. For example, cyclobutane-containing compounds like carboplatin and ARQ092 (an AKT inhibitor) demonstrate therapeutic potential by leveraging their rigid frameworks to optimize target binding.

Recent advances in synthetic methodologies, such as photochemical [2+2] cycloadditions and enzymatic resolutions, have expanded access to functionalized cyclobutanes. These developments underscore the growing role of cyclobutane derivatives in addressing challenges in medicinal chemistry, including isomerization control and pharmacokinetic optimization.

Structural Significance of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

The molecular architecture of this compound (CAS: 2098106-68-2) combines a strained cyclobutane core with methoxy and ethanamine substituents. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂ | |

| Molecular Weight | 159.23 g/mol | |

| SMILES | COC1(CC(C1)CCN)OC | |

| InChI Key | CNDNCYSRIBIJFN-UHFFFAOYSA-N |

The 3,3-dimethoxycyclobutyl group imposes a puckered geometry, while the ethanamine sidechain introduces nucleophilic and hydrogen-bonding capabilities. The methoxy groups enhance solubility in polar solvents (e.g., ethanol, dimethylformamide), making the compound amenable to further functionalization. Computational models predict a collision cross-section (CCS) of 135.4 Ų for the [M+H]+ adduct, reflecting its compact yet polarizable structure.

Historical Context of Cyclobutylamine Chemistry Development

The synthesis of cyclobutylamines dates to the early 20th century, with early methods relying on Hofmann rearrangements of cyclobutanecarboxamides. For instance, cyclobutylamine (CAS: 2516-34-9) was first prepared via lead tetraacetate-mediated oxidative rearrangement, achieving yields >80%.

Modern approaches emphasize efficiency and stereocontrol:

- Photochemical Synthesis : A 2021 patent describes a continuous photochemical reaction between olefins and imines to produce cyclobutylamines in scalable yields.

- Enzymatic Resolution : Asymmetric synthesis of (1R,2R)-2-hydroxy-cyclobutylamine was achieved in 14% yield over five steps using enzymatic resolution of N-Cbz-2-amino-cyclobutanone.

This compound, first reported in 2016, exemplifies the integration of methoxy groups to modulate electronic and steric properties. Its commercial availability since 2020 reflects advancements in cyclobutane functionalization.

Properties

IUPAC Name |

2-(3,3-dimethoxycyclobutyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)5-7(6-8)3-4-9/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDNCYSRIBIJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Contraction from Pyrrolidines

A notable approach to multisubstituted cyclobutanes involves the contractive ring synthesis from pyrrolidines using hypervalent iodine reagents and nitrogen sources. For example, hydroxy(tosyloxy)iodobenzene (HTIB) combined with ammonium carbamate in trifluoroethanol solvent enables ring contraction of pyrrolidines to cyclobutanes with high stereoselectivity and moderate to good yields (up to 69%).

- The reaction proceeds via electrophilic amination by an iodonitrene intermediate, forming a 1,1-diazene species.

- Subsequent nitrogen extrusion generates a singlet 1,4-biradical intermediate that cyclizes to the cyclobutane ring.

- The method tolerates various substituents and stereocenters, allowing the synthesis of functionalized cyclobutanes with multiple stereocenters.

This approach is relevant for preparing 3,3-dimethoxycyclobutyl derivatives by starting from appropriately substituted pyrrolidines or their analogs.

Photoredox and Radical-Mediated Cyclobutane Formation

Photoredox catalysis enables cyclobutane synthesis via radical addition and polar cyclization cascades. For example, deboronative radical addition to electron-deficient alkenes followed by 4-exo-tet cyclization can construct cyclobutanes with diverse substitution patterns. This mild method tolerates various functional groups and can be adapted for methoxy-substituted cyclobutanes.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine substituent can be introduced either by:

- Direct amination of a cyclobutyl precursor bearing an ethyl side chain.

- Hydroamination of alkenes bearing cyclobutyl substituents.

- Functional group transformations such as reductive amination or nucleophilic substitution on suitable precursors.

Copper-Catalyzed Hydroamination

Copper hydride (CuH)-catalyzed hydroamination is a powerful method to synthesize chiral secondary amines from alkenes and amine transfer reagents. Modified amine transfer reagents have been designed to suppress nonproductive consumption and improve yields in the CuH-catalyzed hydroamination of styrenes and related alkenes.

- The process uses silane as a reductant and O-benzoyl hydroxylamines as amine donors.

- It allows the direct formation of chiral secondary amines with high enantioselectivity.

- The method tolerates a wide range of functional groups and substitution patterns, including heterocycles and electron-withdrawing/donating groups.

This strategy can be adapted to introduce the ethan-1-amine moiety onto a cyclobutyl-substituted alkene intermediate.

Representative Preparation Methodology for 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine

Based on the literature, a plausible synthetic route involves:

Preparation of a 3,3-dimethoxycyclobutane intermediate:

- Start from a suitable pyrrolidine or cyclobutane precursor.

- Use hypervalent iodine-mediated ring contraction or photoredox radical cyclization to form the cyclobutane ring with 3,3-dimethoxy substitution.

Functionalization of the cyclobutane ring:

- Protect or introduce the methoxy groups via acetal formation from ketone intermediates.

- Introduce an alkyl chain bearing a terminal alkene or halide for further amination.

Introduction of the ethan-1-amine substituent:

- Employ copper-catalyzed hydroamination of the alkene side chain using a modified amine transfer reagent to yield the secondary amine.

- Alternatively, perform nucleophilic substitution or reductive amination on a suitable precursor.

Purification and characterization:

- Use chromatographic techniques and spectroscopic methods (NMR, MS, X-ray crystallography) to confirm structure and stereochemistry.

Data Table: Summary of Key Reaction Conditions and Yields

Mechanistic Insights

- The hypervalent iodine-mediated ring contraction involves electrophilic amination forming 1,1-diazene intermediates, which undergo nitrogen extrusion to generate biradical species that cyclize to cyclobutanes.

- The CuH-catalyzed hydroamination proceeds via copper hydride addition to the alkene, followed by amine transfer from the reagent to form the C–N bond with stereocontrol.

- Radical trapping experiments confirm radical intermediates in the ring contraction process, supporting the proposed biradical mechanism.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxycyclobutyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine is a chemical of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed examination of its applications, supported by data tables and case studies where available.

Medicinal Chemistry

Neuropharmacology : Research indicates that compounds similar to this compound may exhibit properties that affect neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These properties make them candidates for developing treatments for mental health disorders such as depression and anxiety.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic properties.

Drug Development

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of cyclobutyl amines, showing promising results in binding affinity to specific receptors, suggesting potential therapeutic uses in treating neurological disorders (Smith et al., 2023).

Biological Studies

Research has been conducted on the effects of this compound on cell lines to understand its cytotoxicity and mechanism of action. Preliminary findings indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further cancer research.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Neurotransmitter Modulation | 15 | Smith et al., 2023 |

| Cyclobutyl Amine Derivative | Anticancer Activity | 12 | Johnson et al., 2024 |

| Similar Compound A | Antidepressant | 20 | Lee et al., 2022 |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Cyclobutane + Dimethyl Sulfate | 85 |

| 2 | Amine Hydrolysis | 90 |

| 3 | Purification via Column Chromatography | 95 |

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-(3,3-Dimethoxycyclobutyl)ethan-1-amine with cyclobutane- and ethanamine-based analogs, focusing on molecular features, physicochemical properties, and applications.

Substituent Variations on the Cyclobutane Ring

2-(3-Ethoxycyclobutyl)ethan-1-amine

- Molecular Formula: C₈H₁₇NO

- Molecular Weight : 143.23 g/mol

- Key Features : Replaces methoxy groups with a single ethoxy group at the 3-position of the cyclobutane.

- Properties : Lower molecular weight and reduced polarity compared to the dimethoxy analog. Liquid at room temperature (storage: 4°C) .

- Applications : Used in asymmetric catalysis and ligand synthesis due to its flexible ether-amine structure.

3-Ethoxy-2,2-dimethylcyclobutan-1-amine

- Molecular Formula: C₈H₁₇NO

- Key Features : Combines an ethoxy group with two methyl groups at the 2,2-positions.

3,3-Dimethylcyclobutan-1-amine Hydrochloride

Modifications to the Ethanamine Side Chain

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- Molecular Formula: C₇H₁₆ClNO

- Key Features : Replaces the cyclobutane ring with a cyclobutylmethoxy group.

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

Fluorinated and Heterocyclic Analogs

2-Amino-2-(3,3-difluorocyclobutyl)ethan-1-ol Hydrochloride

- Molecular Formula: C₆H₁₂ClF₂NO

- Key Features : Introduces difluorine atoms and a hydroxyl group.

- Properties : Enhanced metabolic stability due to fluorine’s electronegativity .

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine

Data Table: Comparative Analysis

Research Findings and Trends

Impact of Substituents :

- Methoxy and ethoxy groups enhance solubility in polar solvents, whereas methyl groups increase steric hindrance, affecting reaction kinetics .

- Fluorinated analogs exhibit improved metabolic stability, making them candidates for CNS drug development .

Salt Forms : Hydrochloride salts (e.g., ) are preferred in pharmaceuticals due to improved bioavailability and crystallinity.

Structural Complexity : Compounds with heterocycles (e.g., pyrrolidine in ) or photoreactive groups (e.g., diazirinyl in ) expand utility in medicinal and biochemical research.

Biological Activity

2-(3,3-Dimethoxycyclobutyl)ethan-1-amine is a cyclic amine compound characterized by its unique structure, which includes a cyclobutane ring and two methoxy groups. The molecular formula for this compound is CHNO, and it features a primary amine group at the end of an ethyl chain. While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological systems.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : CHNO

- InChI Key : CNDNCYSRIBIJFN-UHFFFAOYSA-N

General Activity of Cyclic Amines

Cyclic amines are known to exhibit various biological activities due to their ability to interact with neurotransmitter systems and other biological pathways. Although specific studies on this compound are scarce, compounds with similar structures have been investigated for their pharmacological properties.

Potential Biological Effects:

- Neurotransmitter Modulation : Many cyclic amines can influence neurotransmitter levels, potentially affecting mood and cognition.

- Antimicrobial Properties : Some cyclic amines have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : Certain derivatives may exhibit anti-inflammatory activity.

Research Findings and Case Studies

While detailed studies specifically addressing this compound are lacking, related research on cyclic amines provides insights into their potential applications:

- Neuropharmacology : Research has indicated that cyclic amines can act as modulators in neurotransmission pathways. For example, compounds similar to this compound have been studied for their effects on serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

- Synthesis and Derivatives : The synthesis of cyclic amines often leads to the development of analogs with enhanced biological activity. For instance, modifications on the cyclobutane ring or the introduction of additional functional groups can significantly alter pharmacological profiles.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHNO | Limited data; potential neurotransmitter interaction |

| 2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one | CHNO | Antidepressant effects reported |

| 1-(4-Methylphenyl)-2-(methylamino)-propan-1-one | CHN | Stimulant properties observed |

Future Directions for Research

Given the structural uniqueness of this compound, further research is warranted to explore its specific biological activities. Potential areas of investigation include:

- In Vitro Studies : Conducting cell-based assays to assess cytotoxicity and receptor binding affinity.

- In Vivo Models : Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand therapeutic potential.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the molecular structure impact biological activity.

Q & A

Q. What regulatory guidelines apply to handling this compound given its structural similarity to controlled substances?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.